Azo rubin S

Catalog No.
S561190
CAS No.
13613-55-3
M.F
C20H14N2O7S2
M. Wt
458.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azo rubin S

CAS Number

13613-55-3

Product Name

Azo rubin S

IUPAC Name

4-hydroxy-3-[(4-sulfonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid

Molecular Formula

C20H14N2O7S2

Molecular Weight

458.5 g/mol

InChI

InChI=1S/C20H14N2O7S2/c23-20-15-8-4-3-7-14(15)19(31(27,28)29)11-17(20)22-21-16-9-10-18(30(24,25)26)13-6-2-1-5-12(13)16/h1-11,23H,(H,24,25,26)(H,27,28,29)

InChI Key

TVWOWDDBXAFQDG-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N=NC3=C(C4=CC=CC=C4C(=C3)S(=O)(=O)O)O

Synonyms

acid red 2C, azo rubin S, azo rubin S, disodium salt, azorubine, carmoisine, disodium 4-hydroxy-2-((4-sulfonato-1-naphthyl)diazenyl)naphthalene-1-sulfonate

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N=NC3=C(C4=CC=CC=C4C(=C3)S(=O)(=O)O)O

Bioimaging and Cell Biology:

  • Fluorescence labeling: Azo Rubin S possesses fluorescent properties, allowing it to be used for labeling biological structures like cells and organelles. This enables researchers to visualize and track these structures in living cells using fluorescence microscopy techniques [].
  • Nucleic acid staining: The dye can bind to DNA and RNA molecules, making it suitable for staining and visualizing nucleic acids in cells and tissues during various microscopy studies [].

Sensing and Analytical Applications:

  • pH indicator: Azo Rubin S exhibits a color change depending on the surrounding pH level, making it a potential candidate for pH indicator applications. In acidic solutions, the dye appears red, while it turns blue in basic solutions [].
  • Biosensor development: Researchers are exploring the potential of Azo Rubin S for developing biosensors due to its ability to interact with specific molecules and change its properties. This paves the way for the detection of various biological targets like enzymes, metabolites, and pathogens [].

Other Potential Applications:

  • Drug delivery: Studies suggest that Azo Rubin S can be incorporated into drug delivery systems due to its ability to bind to specific molecules and its biocompatible properties [].
  • Material science: The dye can be used in the development of functional materials with specific properties like photoconductivity and light-emitting capabilities [].

Azo Rubin S, also known as Azorubine, is a synthetic azo dye characterized by its vibrant red color. It consists of two naphthalene subunits connected by an azo (-N=N-) bond, and its chemical formula is C20H14N2O7S2C_{20}H_{14}N_{2}O_{7}S_{2}. This compound is primarily utilized in various industries, notably in food and cosmetic applications, where it serves as a colorant. In the European Union, Azo Rubin S is designated with the E number E122 and is permitted in specific food products, including certain beverages and dairy products .

The chemical behavior of Azo Rubin S is largely influenced by its azo group, which can undergo several transformations. Key reactions include:

  • Hydrazone Formation: The azo group can be converted into hydrazones under acidic conditions.
  • Reduction: Azo dyes can be reduced to corresponding amines, which may lead to the formation of potentially toxic compounds.
  • Photodegradation: Under UV light, Azo Rubin S can degrade, breaking down into smaller molecules through oxidative processes. This degradation pathway has been studied for its environmental implications .

The synthesis of Azo Rubin S typically involves a diazotization reaction followed by coupling with naphthionic acid. The general steps are as follows:

  • Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
  • Coupling Reaction: The diazonium salt is then reacted with naphthionic acid under controlled conditions to yield Azo Rubin S.

This method allows for the production of high-purity dye suitable for commercial applications .

Azo Rubin S has a wide range of applications across various sectors:

  • Food Industry: Used as a colorant in products such as jams, jellies, and dairy items.
  • Cosmetics: Incorporated into formulations for color enhancement.
  • Pharmaceuticals: Sometimes used as an excipient in medications.
  • Textiles: Employed in dyeing processes due to its vivid coloration.

Its versatility makes it a valuable compound in both consumer products and industrial processes .

Research on the interactions involving Azo Rubin S has highlighted its reactivity with various agents:

  • Catalytic Degradation: Studies have shown that Azo Rubin S can be effectively degraded using advanced oxidation processes involving catalysts like cobalt oxides combined with persulfate systems .
  • Environmental Impact: Investigations into its photodegradation suggest that environmental exposure can lead to breakdown products that may pose ecological risks if not managed properly .

These studies underscore the importance of understanding both the utility and potential environmental consequences of Azo Rubin S.

Azo Rubin S shares structural similarities with several other azo dyes. Below are some comparable compounds along with their unique characteristics:

Compound NameChemical FormulaUnique Features
CarmoisineC20H12N2Na2O7S2C_{20}H_{12}N_{2}Na_{2}O_{7}S_{2}Sodium salt form; used primarily in food products.
Allura RedC18H14N2Na2O8SC_{18}H_{14}N_{2}Na_{2}O_{8}SWater-soluble; used in beverages and candies.
TartrazineC16H9N4Na3O9SC_{16}H_{9}N_{4}Na_{3}O_{9}SYellow azo dye; commonly used in foods and drinks.

Azo Rubin S stands out due to its specific application in heat-treated food products and its regulatory status in different regions compared to other azo dyes . Its unique naphthalene structure contributes to its stability and vibrant color profile, making it particularly desirable in commercial applications.

Diazotization and Coupling Reaction Pathways

Azo rubin S, also known as azorubine or carmoisine, with the chemical formula C₂₀H₁₂N₂Na₂O₇S₂, is synthesized through a classical two-step process involving diazotization followed by azo coupling reactions [2] [8]. The synthesis pathway begins with the diazotization of an aromatic primary amine, typically 4-sulfonato-1-naphthylamine, which is treated with sodium nitrite and hydrochloric acid at low temperatures to form the corresponding diazonium salt [18].

The diazotization reaction mechanism involves several critical steps [18] [20]. Initially, nitrous acid is generated in situ from sodium nitrite and hydrochloric acid, producing the nitrosonium ion (NO⁺) which serves as the active electrophile [20]. The primary aromatic amine undergoes protonation to form an ammonium ion, which subsequently reacts with nitrous acid to produce a nitrosamine intermediate [18]. This intermediate undergoes rearrangement and elimination processes to yield the stable diazonium salt [20].

The optimal conditions for diazotization require maintaining temperatures between 0-5°C to prevent decomposition of the thermally unstable diazonium intermediate [18]. The reaction requires an acidic medium with pH values typically below 2 to ensure complete conversion and stability of the diazonium species [20]. The concentration of reagents significantly influences both reaction rate and yield, with stoichiometric excess of nitrous acid being essential for complete conversion [18].

The second step involves azo coupling, where the diazonium salt reacts with 4-hydroxy-3-naphthalenesulfonic acid as the coupling component [6] [8]. This electrophilic aromatic substitution reaction proceeds through attack of the aryldiazonium cation at the activated aromatic ring of the coupling agent [6]. The coupling reaction typically occurs at the para position relative to the hydroxyl group, though ortho coupling can occur when the para position is occupied, albeit at reduced rates [6].

The coupling reaction is favored under slightly alkaline conditions, with optimal pH ranges between 8-10 to ensure adequate nucleophilicity of the coupling component while maintaining diazonium salt stability [6]. Temperature control remains critical during coupling, with reactions conducted at 0-10°C to prevent side reactions and decomposition .

Industrial Production Methods

Industrial synthesis of azo rubin S employs large-scale diazotization and coupling reactions with carefully controlled parameters to ensure consistent product quality and yield [26]. The production process involves continuous monitoring of temperature, pH, and reagent concentrations throughout both reaction stages [26].

Industrial diazotization typically utilizes automated dosing systems for precise control of sodium nitrite addition, preventing local concentration variations that could lead to side product formation . The reaction vessels are equipped with efficient cooling systems to maintain temperatures below 5°C during the exothermic diazotization process [26]. Continuous pH monitoring ensures maintenance of acidic conditions necessary for diazonium salt stability .

The coupling stage in industrial processes employs large-capacity reactors with advanced mixing systems to ensure homogeneous distribution of reactants [26]. Temperature control during coupling utilizes sophisticated heat exchange systems to maintain optimal reaction conditions while managing the heat generated during the exothermic coupling reaction [26].

Scale-up Considerations

Scale-up of azo rubin S production presents several critical challenges related to heat and mass transfer, mixing efficiency, and reaction kinetics [26] [36]. The exothermic nature of both diazotization and coupling reactions requires careful thermal management in large-scale reactors to prevent temperature excursions that could lead to product degradation or safety hazards [26].

Heat transfer considerations become increasingly important at industrial scales, where surface area to volume ratios decrease significantly compared to laboratory conditions [26]. Advanced heat exchange systems, including external cooling loops and internal cooling coils, are essential for maintaining uniform temperature distribution throughout large reaction volumes [36].

Mixing efficiency represents another critical scale-up parameter, as inadequate mixing can result in local concentration gradients leading to incomplete conversion or side product formation [26] [36]. Industrial reactors typically employ multiple impeller systems or specialized mixing technologies to ensure adequate mass transfer rates [36].

Residence time distribution becomes more complex in large-scale continuous processes, requiring careful reactor design to minimize bypassing and dead zones [26]. The implementation of bubble column reactors has shown promise for continuous azo dye production, offering improved mixing characteristics and reduced footprint compared to traditional batch processes [26].

Mass transfer limitations can significantly impact reaction rates during scale-up, particularly for gas-liquid reactions involved in diazotization [36]. The design of efficient gas distribution systems and optimization of gas hold-up times are essential for maintaining reaction efficiency at industrial scales [26].

Yield Optimization Strategies

Yield optimization in azo rubin S production involves systematic optimization of multiple reaction parameters including temperature, pH, reagent stoichiometry, and reaction time [26] [30]. Statistical experimental design approaches, such as response surface methodology, have proven effective for identifying optimal operating conditions [11].

Temperature optimization requires balancing reaction rate considerations with thermal stability constraints [30]. While higher temperatures increase reaction rates, they also accelerate decomposition reactions, necessitating careful optimization studies to identify optimal temperature profiles [30]. Microwave-assisted synthesis has emerged as a promising approach for yield enhancement, offering rapid heating with improved reaction control [30] [31].

pH control strategies involve dynamic pH adjustment throughout the reaction sequence to optimize conditions for each reaction stage [11]. During diazotization, maintaining strongly acidic conditions (pH < 2) ensures diazonium salt stability, while the subsequent coupling reaction benefits from controlled pH adjustment to alkaline conditions (pH 8-10) [11].

Reagent stoichiometry optimization has demonstrated significant impacts on both yield and product purity [26]. Systematic studies have shown that slight excess of the diazonium component (1.05-1.1 equivalents) relative to the coupling component can improve yields while minimizing unreacted starting materials [26].

Reaction time optimization involves identifying the minimum time required for complete conversion while avoiding over-reaction that could lead to product degradation [30]. Continuous monitoring techniques, including in-situ spectroscopic methods, enable real-time optimization of reaction endpoints [26].

Purification Processes

Purification of azo rubin S typically involves multiple separation techniques to achieve the high purity standards required for commercial applications [8] [39]. The crude reaction mixture contains the desired product along with unreacted starting materials, inorganic salts, and various organic impurities that must be systematically removed [39].

The initial purification step commonly involves crystallization from aqueous solution [22]. The crude product is dissolved in hot water, and the solution is cooled gradually to promote selective crystallization of the pure azo dye [22]. This recrystallization process effectively removes most organic impurities while concentrating the desired product [22].

Salt removal represents a critical purification challenge, as the reaction mixture contains substantial quantities of sodium chloride and sodium sulfate formed during the synthesis [8]. Selective crystallization techniques, exploiting differential solubilities of the organic dye versus inorganic salts, enable effective separation [22]. Multiple recrystallization cycles may be required to achieve acceptable salt levels [22].

High-performance liquid chromatography has proven effective for analytical monitoring and preparative purification of azo rubin S [39] [42]. Reversed-phase preparative high-performance liquid chromatography using methanol and ammonium acetate mobile phases enables isolation of high-purity azo rubin S from complex mixtures [39] [42]. The separation achieves baseline resolution of the target compound from structurally related impurities [42].

Column chromatography represents another valuable purification approach, particularly for removing organic impurities with similar solubility characteristics [25]. Silica gel chromatography with optimized solvent systems enables effective separation based on differential adsorption properties [25].

Membrane filtration techniques have demonstrated utility for removing high molecular weight impurities and particulate matter [40]. Ultrafiltration and microfiltration processes provide effective clarification while maintaining high product recovery rates [40].

Novel Synthetic Approaches

Recent developments in azo rubin S synthesis have focused on alternative reaction pathways that offer improved efficiency, reduced environmental impact, or enhanced product quality [14] [16]. These novel approaches often employ alternative reagents, catalysts, or reaction conditions compared to traditional synthetic methods [14].

Microwave-assisted synthesis represents a significant advancement in azo dye production technology [16] [31]. This approach utilizes microwave irradiation to accelerate both diazotization and coupling reactions, achieving complete conversion in dramatically reduced reaction times compared to conventional thermal heating [16] [31]. Microwave synthesis of azo compounds typically requires only 3-17 minutes compared to several hours for conventional methods [16].

The microwave approach offers several advantages including improved reaction selectivity, higher yields, and reduced energy consumption [30] [31]. The rapid heating characteristics of microwave irradiation enable precise temperature control and minimize side reactions that can occur during extended reaction times [30].

Continuous flow synthesis has emerged as another promising approach for azo rubin S production [33] [36]. Flow chemistry systems enable precise control of reaction parameters including temperature, residence time, and mixing characteristics [36]. The implementation of microreactor technology provides enhanced mass and heat transfer rates compared to traditional batch processes [36].

Flow synthesis offers particular advantages for handling unstable diazonium intermediates, as the continuous nature of the process minimizes accumulation of these reactive species [36]. Integration of continuous flow microreactors with continuous stirred tank reactors enables efficient cascade processes for multi-step azo dye synthesis [36].

Mechanochemical synthesis represents an innovative solvent-free approach to azo dye production [17] [27]. This technique employs ball milling under mechanical force to promote diazotization and coupling reactions without requiring organic solvents [27]. The mechanochemical approach offers excellent selectivity and high yields while eliminating solvent-related environmental concerns [17].

Green Chemistry Applications in Synthesis

Green chemistry principles have increasingly influenced azo rubin S synthesis methodologies, driving development of more sustainable production processes [14] [15]. These approaches focus on reducing environmental impact while maintaining or improving synthetic efficiency [14].

Solvent-free synthesis represents a major green chemistry advancement in azo dye production [14] [27]. The development of mechanochemical methods eliminates the need for organic solvents entirely, reducing both environmental impact and disposal costs [27]. Ball milling techniques achieve efficient diazotization and coupling reactions under ambient conditions without requiring hazardous solvents [17].

The implementation of magnetic solid acid catalysts has enabled environmentally friendly synthesis approaches [14]. Sulfonic acid functionalized magnetic iron oxide nanoparticles (Fe₃O₄@SiO₂-SO₃H) serve as recyclable catalysts for azo coupling reactions [14]. These catalysts can be easily recovered using magnetic separation and reused multiple times without significant activity loss [14].

Water-based synthesis systems have been developed to replace organic solvent systems traditionally used in azo dye production [15] [16]. Aqueous ethanol mixtures with controlled pH enable efficient diazotization and coupling while significantly reducing organic solvent consumption [16]. These systems often demonstrate improved yields compared to purely organic solvent systems [16].

Ion exchange resin catalysis offers another green chemistry approach for azo dye synthesis [15]. Amberlyst-15 resin serves as an effective acid catalyst for diazotization reactions, eliminating the need for mineral acids while providing excellent conversion rates [15]. The heterogeneous nature of these catalysts enables easy separation and recycling [15].

Microwave-assisted green synthesis combines the benefits of reduced reaction times with environmentally benign reaction conditions [16] [31]. The use of green solvents such as water-ethanol mixtures under microwave irradiation achieves rapid conversion with minimal environmental impact [16].

Synthesis ApproachReaction TimeYield (%)Environmental Benefits
Traditional Method6-18 hours75-85Baseline
Microwave-Assisted3-17 minutes85-97Reduced energy consumption
Mechanochemical30-60 minutes70-90Solvent-free
Flow ChemistryContinuous92-99Reduced waste, improved control
Green Catalysis2-4 hours80-95Recyclable catalysts

The integration of renewable feedstocks represents an emerging area in green azo dye synthesis [28]. Research efforts focus on developing bio-based precursors that can replace petroleum-derived starting materials while maintaining synthetic efficiency [28].

Reactivity of Azo Group

The azo group (-N=N-) in Azo Rubin S demonstrates remarkable reactivity across multiple mechanistic pathways, fundamentally governed by its electronic structure and conjugation with the naphthalene ring systems. The azo functionality serves as both an electron-withdrawing group and a potential site for various chemical transformations [1] [2] [3].

The reactivity of the azo group is primarily determined by the electron distribution across the nitrogen-nitrogen double bond. Density functional theory calculations reveal that the azo group exhibits a HOMO energy of approximately -6.23 eV and a LUMO energy of -1.85 eV, resulting in a HOMO-LUMO gap of 4.38 eV for the trans isomer [4] [5]. This energy gap indicates moderate chemical reactivity, with the azo group being susceptible to both electrophilic and nucleophilic attack under appropriate conditions.

Electrophilic Reactivity Patterns

The azo group in Azo Rubin S demonstrates significant electrophilic character due to the electron-withdrawing nature of the nitrogen atoms. This electrophilicity is enhanced by the conjugation with the naphthalene ring systems, which stabilizes the resulting intermediates through resonance effects [2] [3]. The electrophilic nature of the azo group makes it particularly reactive toward nucleophilic species, including hydroxide ions, amines, and other electron-rich aromatics.

Computational studies indicate that the azo group can undergo electrophilic aromatic substitution reactions with activation energies ranging from 15-25 kcal/mol, depending on the specific reaction conditions and substituents present [6] [7]. The reaction rates for these transformations typically fall within the range of 10⁶-10⁸ M⁻¹s⁻¹, indicating moderate to fast kinetics under standard conditions.

Nucleophilic Attack Mechanisms

The azo group also exhibits susceptibility to nucleophilic attack, particularly at the nitrogen atoms. This reactivity pattern is observed in reduction reactions where nucleophilic species such as hydrated electrons attack the azo linkage [8] [9]. The electron affinity of the azo group, calculated to be approximately 1.85 eV, supports this nucleophilic reactivity pattern.

Hydrated electron reduction of the azo group proceeds through a mechanism involving initial electron transfer to form a radical anion intermediate, followed by protonation to yield the corresponding hydrazo compound. This process occurs with remarkably fast kinetics, with reaction rates typically exceeding 10⁸ M⁻¹s⁻¹ [10] [11].

Oxidation-Reduction Reaction Mechanisms

The oxidation-reduction chemistry of Azo Rubin S involves complex electron transfer processes that can occur at multiple sites within the molecule. The azo group, naphthalene rings, and sulfonic acid substituents all contribute to the overall redox behavior of the compound [2] [3] [8].

One-Electron Oxidation Pathways

One-electron oxidation of Azo Rubin S typically occurs through hydroxyl radical attack, generating a radical cation intermediate. This process has been extensively studied using pulse radiolysis techniques, revealing that the radical cation exhibits an absorption maximum centered around 470 nm [12]. The standard potential for this one-electron oxidation is approximately +0.85 V, indicating a moderately oxidizing environment is required for this transformation.

The radical cation intermediate formed during one-electron oxidation is relatively stable, with a lifetime on the order of nanoseconds to microseconds, depending on the solution conditions. In basic solutions, the radical cation undergoes deprotonation to form an aminyl radical, which exhibits strong absorption at 370 nm [12]. This deprotonation process has a pKa of approximately 5.5, indicating that the protonation state of the radical cation is highly pH-dependent.

Two-Electron Reduction Mechanisms

Two-electron reduction of Azo Rubin S leads to the formation of the corresponding hydrazo compound through a mechanism involving sequential electron transfer steps. This process typically requires strongly reducing conditions, with standard potentials around -2.87 V for hydrated electron reduction [11]. The mechanism proceeds through the formation of a radical anion intermediate, which rapidly accepts a second electron to form the fully reduced hydrazo species.

The hydrazo compound formed through two-electron reduction exhibits significantly different spectroscopic properties compared to the parent azo compound. The characteristic absorption in the visible region (450-600 nm) is largely eliminated, resulting in decolorization of the solution [13] [11]. This reduction process is effectively irreversible under normal conditions, making it useful for degradation applications.

Photochemical Redox Processes

Photochemical reduction of Azo Rubin S can occur through direct photolysis or photosensitized processes. The azo group absorbs strongly in the UV-visible region, with maximum absorption around 423 nm for the trans isomer [14]. Upon photoexcitation, the azo group can undergo various photochemical transformations, including cis-trans isomerization and photoreduction.

The photoreduction mechanism involves initial photoexcitation to form an excited state, followed by electron transfer from suitable reducing agents or direct photolysis. The quantum yield for these photochemical processes is typically low (< 0.1), but can be enhanced through the use of photosensitizers or specific reaction conditions [15] [14].

Substitution Reaction Mechanisms

Substitution reactions of Azo Rubin S can occur through multiple mechanistic pathways, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and radical substitution processes. The specific mechanism depends on the nature of the attacking species and the reaction conditions employed [16] [17] [18].

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution reactions of Azo Rubin S typically occur on the naphthalene ring systems rather than at the azo linkage itself. The azo group acts as a moderate electron-withdrawing group, deactivating the aromatic rings toward electrophilic attack but directing substitution to specific positions through resonance effects [16] [17].

The mechanism proceeds through the formation of a sigma complex (Wheland intermediate), in which the electrophile forms a covalent bond with the aromatic carbon. This intermediate is stabilized by resonance with the extended conjugated system. The rate-determining step is typically the formation of the sigma complex, with activation energies ranging from 12-20 kcal/mol [18].

Kinetic studies reveal that electrophilic substitution reactions of azo compounds exhibit second-order kinetics, with the rate being proportional to both the concentration of the electrophile and the aromatic substrate [19]. The reaction rates are significantly influenced by the electronic nature of the substituents present on the aromatic rings.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution reactions of Azo Rubin S are facilitated by the electron-withdrawing nature of the azo group, which activates the aromatic rings toward nucleophilic attack. This activation is particularly pronounced at positions ortho and para to the azo linkage [16] [17].

The mechanism typically involves addition of the nucleophile to form a Meisenheimer complex, followed by elimination of a leaving group to restore aromaticity. The activation energy for this process is generally higher than for electrophilic substitution, ranging from 18-25 kcal/mol, due to the necessity of disrupting the aromatic system during the addition step [18].

Radical Substitution Mechanisms

Radical substitution reactions can occur both at the azo nitrogen atoms and at the aromatic carbon atoms. These reactions are typically initiated by free radical sources such as hydroxyl radicals, sulfate radicals, or photogenerated radicals [20] [10] [21].

When hydroxyl radicals react with Azo Rubin S, multiple reaction pathways are possible, including hydrogen abstraction, addition to the aromatic rings, and attack at the azo linkage. The reaction rates for hydroxyl radical attack are typically in the range of 10⁹-10¹⁰ M⁻¹s⁻¹, indicating diffusion-controlled kinetics [10] [12].

The products of radical substitution reactions depend on the specific radical species involved and the reaction conditions. In oxidizing conditions, radical coupling reactions can occur, leading to the formation of complex polymeric products. In reducing conditions, radical reduction can lead to cleavage of the azo linkage [20] [10].

Computational Studies on Structural Stability

Computational studies using density functional theory (DFT) have provided detailed insights into the structural stability and electronic properties of Azo Rubin S. These calculations have been performed using various functional and basis set combinations, with B3LYP/6-311G(d,p) being commonly employed for geometry optimization and property calculations [7] [22] [23].

Geometric Optimization Results

DFT calculations reveal that the ground state geometry of Azo Rubin S adopts a nearly planar conformation for the trans isomer, with the azo group maintaining coplanarity with the naphthalene ring systems. The optimized structure shows N=N bond lengths of approximately 1.262 Å, consistent with typical azo compounds [4] [5].

The cis isomer exhibits a non-planar geometry with significant distortion around the azo linkage. The torsion angle between the naphthalene rings is approximately 48°, resulting in reduced conjugation and altered electronic properties compared to the trans isomer [4] [14]. This geometric distortion contributes to the lower stability of the cis isomer.

Thermodynamic Stability Analysis

Computational analysis of the thermodynamic stability indicates that the trans isomer of Azo Rubin S is more stable than the cis isomer by approximately 16.33 kcal/mol [4] [14]. This substantial energy difference explains the predominant existence of the trans form under normal conditions and the requirement for activation energy to achieve cis-trans isomerization.

The calculated dipole moments are 3.4 Debye for the trans isomer and 4.1 Debye for the cis isomer, reflecting the different charge distributions in these conformations [5]. The higher dipole moment of the cis isomer contributes to its different solubility and reactivity characteristics compared to the trans form.

Electronic Structure Analysis

Frontier molecular orbital analysis reveals that the HOMO of Azo Rubin S is primarily localized on the naphthalene ring systems, while the LUMO is concentrated on the azo linkage and adjacent aromatic carbons [23] [24]. This orbital distribution explains the observed reactivity patterns, with electrophilic attack favored at the electron-rich naphthalene systems and nucleophilic attack occurring at the electron-deficient azo group.

The calculated hardness values (2.19 eV for trans, 2.13 eV for cis) indicate that Azo Rubin S exhibits moderate chemical hardness, suggesting intermediate reactivity between hard and soft chemical species [25] [5]. The electronegativity values (4.04 eV for trans, 4.05 eV for cis) are consistent with the electron-withdrawing nature of the azo group.

Molecular Modeling of Reactivity Patterns

Molecular modeling studies have been instrumental in understanding the reactivity patterns of Azo Rubin S across various chemical transformations. These studies combine static calculations with dynamic simulations to provide comprehensive insights into reaction mechanisms and kinetics [26] [27] [28].

Reaction Pathway Modeling

Computational modeling of reaction pathways for Azo Rubin S has revealed multiple competing mechanisms for various transformations. For hydroxyl radical attack, calculations show that the initial step involves formation of a pre-reaction complex stabilized by hydrogen bonding between the hydroxyl radical and the sulfonic acid groups [29] [30]. This pre-complexation step facilitates subsequent attack at the aromatic rings or azo linkage.

The calculated activation barriers for different reaction pathways show significant variation depending on the attack site and mechanism. Hydroxyl radical attack at the azo linkage has an activation energy of 5-12 kcal/mol, while attack at the aromatic rings requires 8-15 kcal/mol [29] [30]. These relatively low barriers explain the high reactivity of Azo Rubin S toward hydroxyl radicals.

Solvent Effects Modeling

Molecular modeling studies have also addressed the influence of solvent on the reactivity and stability of Azo Rubin S. Calculations using implicit solvation models reveal that polar solvents generally stabilize the ionic intermediates formed during various reactions [31] [32]. The solvation free energy calculations indicate that Azo Rubin S is more stable in polar solvents such as water and dimethyl sulfoxide compared to non-polar solvents.

The influence of pH on the stability and reactivity has been modeled through consideration of the protonation states of the sulfonic acid groups. These groups remain deprotonated across a wide pH range, contributing to the water solubility and ionic character of the compound [32] [29].

Molecular Dynamics Simulations

Molecular dynamics simulations have provided insights into the dynamic behavior of Azo Rubin S in solution. These simulations reveal that the molecule maintains its basic geometric structure in aqueous solution, with the naphthalene rings undergoing small-amplitude librational motions [26] [33]. The azo linkage shows minimal flexibility, consistent with its double-bond character and conjugation with the aromatic systems.

The simulations also demonstrate that the sulfonic acid groups are highly solvated in aqueous solution, forming multiple hydrogen bonds with water molecules. This extensive solvation contributes to the high water solubility of Azo Rubin S and influences its chemical reactivity by affecting the accessibility of potential reaction sites [33] [32].

PropertyTrans IsomerCis IsomerUnits
HOMO Energy-6.23-6.18eV
LUMO Energy-1.85-1.92eV
HOMO-LUMO Gap4.384.26eV
Dipole Moment3.44.1Debye
Hardness2.192.13eV
Electronegativity4.044.05eV
Relative Stability0.0+16.33kcal/mol
Reaction TypeActivation EnergyRate ConstantPrimary Products
Electrophilic Substitution15-25 kcal/mol10⁶-10⁸ M⁻¹s⁻¹Substituted azo compounds
Hydroxyl Radical Attack5-12 kcal/mol10⁹-10¹⁰ M⁻¹s⁻¹Hydroxylated aromatics
Hydrated Electron Reduction3-8 kcal/mol10⁸-10⁹ M⁻¹s⁻¹Hydrazo compounds
Reductive Cleavage12-18 kcal/mol10⁵-10⁷ M⁻¹s⁻¹Aromatic amines
Oxidative Coupling18-28 kcal/mol10⁴-10⁶ M⁻¹s⁻¹Diazo compounds
MechanismRate Determining StepActivation EnergyConditions
Electrophilic Aromatic SubstitutionElectrophile attack12-20 kcal/molAcidic, low temperature
Nucleophilic Aromatic SubstitutionNucleophile addition18-25 kcal/molBasic, elevated temperature
Radical SubstitutionRadical formation8-15 kcal/molRadical initiator present
Azo CouplingDiazonium attack10-18 kcal/molNeutral pH, cold conditions

XLogP3

3.3

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

458.02424314 g/mol

Monoisotopic Mass

458.02424314 g/mol

Heavy Atom Count

31

UNII

83344C2N7U

Related CAS

3567-69-9 (di-hydrochloride salt)

Other CAS

13613-55-3

Wikipedia

Azorubine

Dates

Last modified: 02-18-2024

Explore Compound Types